molecular formula C20H21N5O3 B2859765 N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide CAS No. 1226431-92-0

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

Cat. No. B2859765
CAS RN: 1226431-92-0
M. Wt: 379.42
InChI Key: PLYUYEGYCABBNV-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many natural products and pharmaceuticals . The compound also includes a piperazine ring, which is a common feature in many drugs, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).


Synthesis Analysis

The synthesis of compounds with a benzo[d][1,3]dioxole structure feature has been established. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . These reactions are commonly used in the synthesis of complex organic compounds.

Scientific Research Applications

Treatment of Cystic Fibrosis

Compounds related to “N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide” have been used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis . These compounds show promise in addressing the underlying cause of cystic fibrosis by modulating the function of defective ATP-binding cassette transporters .

Synthesis of Benzylisoquinoline Alkaloids

The compound has been used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This synthesis was based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Treatment of Metabolic Syndrome Disorders

The compound shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . Therefore, it can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like .

Anticancer Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1-methylbenzimidazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-23-16-5-3-2-4-15(16)22-19(23)24-8-10-25(11-9-24)20(26)21-14-6-7-17-18(12-14)28-13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUYEGYCABBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide

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